3-((1-(5-甲基异噁唑-3-羧酰)吡咯啉-3-基)氧基)吡嗪-2-羧腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

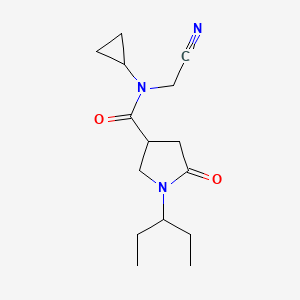

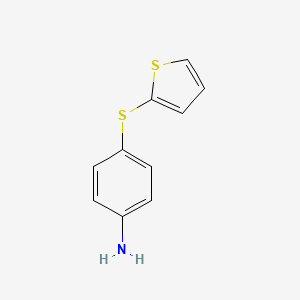

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPI-0479605, and it belongs to the class of pyrazine carbonitriles.

科学研究应用

Drug Development

Scientific Field

Medicinal Chemistry

Application Summary

This compound is utilized in the development of new pharmaceuticals due to its pyrrolidine ring, which is a common feature in bioactive molecules with target selectivity .

Methods of Application

The pyrrolidine ring’s non-planarity allows for efficient exploration of pharmacophore space. Synthesis often involves ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

Results

The stereochemistry of the pyrrolidine ring leads to different biological profiles of drug candidates, which can be optimized for enantioselective protein binding .

Anti-Tubercular Agents

Scientific Field

Biochemistry

Application Summary

Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showcasing its potential as an anti-tubercular agent .

Methods of Application

Synthetic routes involve the design and synthesis of substituted-N-benzamide derivatives, followed by evaluation against Mycobacterium tuberculosis H37Ra strain .

Results

Compounds exhibited inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, with some derivatives showing non-toxicity to human cells .

Isoxazole Synthesis

Scientific Field

Organic Chemistry

Application Summary

Isoxazole, a component of the compound, is significant in drug discovery. Metal-free synthetic routes to isoxazoles are being developed using this compound .

Methods of Application

The synthesis employs eco-friendly strategies, avoiding metal catalysts and adhering to green chemistry principles .

Results

The process results in the generation of isoxazoles with significant biological interest, expanding the drug-like chemical space .

Biological Potential of Indole Derivatives

Scientific Field

Pharmacology

Application Summary

The compound’s indole derivatives exhibit a wide range of biological activities, making them valuable in clinical applications .

Methods of Application

Synthesis of indole derivatives from the compound, followed by screening for various pharmacological activities .

Results

Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Antitubercular Activity

Scientific Field

Microbiology

Application Summary

The compound’s derivatives are investigated for their antitubercular properties, contributing to the fight against tuberculosis .

Methods of Application

Derivatives are synthesized and evaluated for their activity against tuberculosis-causing bacteria .

Results

The derivatives have demonstrated promising antitubercular activity, with potential for further development as therapeutic agents .

Green Chemistry in Isoxazole Synthesis

Scientific Field

Green Chemistry

Application Summary

This compound is instrumental in developing metal-free synthetic routes to isoxazoles, which are significant in drug discovery due to their presence in many commercially available drugs .

Methods of Application

The synthesis involves chemoselective pathways to create isoxazole derivatives without using metals, adhering to the principles of green chemistry and atom economy .

Results

The approach has led to the creation of isoxazole derivatives with significant biological interest, contributing to the expansion of the drug-like chemical space .

Biological Activities of Indole Derivatives

Application Summary

Indole derivatives from this compound have been found to possess a wide range of biological activities, making them valuable in therapeutic applications .

Methods of Application

The synthesis of various indole derivatives is followed by screening for pharmacological activities such as antiviral, anti-inflammatory, and anticancer effects .

Results

The derivatives have demonstrated diverse biological activities, with some showing inhibitory activity against influenza A and other viruses .

Synthesis of Fused Nitrogen-Containing Heterocyclic Systems

Scientific Field

Organic Synthesis

Application Summary

The compound’s derivatives are used in reactions with unsaturated carbonyl compounds to synthesize fused nitrogen-containing heterocyclic systems .

Methods of Application

These reactions often involve Michael addition, followed by cyclization to form the desired heterocyclic systems .

Results

The process has shown a strong dependence on the nature of the solvent, with protic solvents yielding better results .

Regioselective Isoxazole Synthesis

Application Summary

The compound plays a role in the efficient synthesis of 3-substituted and 3,5-disubstituted isoxazoles, which are important in various chemical industries .

Methods of Application

The synthesis is carried out under mild conditions with high regioselectivity, using readily available starting materials .

Results

This strategy has resulted in good yields of isoxazoles, expanding the scope of their industrial applications .

Anti-Tubercular Drug Design

Application Summary

This compound is a key player in the design of novel anti-tubercular agents, with derivatives showing significant activity against Mycobacterium tuberculosis .

Methods of Application

Derivatives are synthesized and evaluated for their inhibitory concentrations (IC50) against the H37Ra strain of Mycobacterium tuberculosis .

Results

Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity .

Pyrrolidine-Based Drug Discovery

Scientific Field

Drug Discovery

Application Summary

The pyrrolidine ring within the compound is utilized to create biologically active compounds with target selectivity .

Methods of Application

Synthesis strategies include ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

Results

The stereochemistry of the pyrrolidine ring leads to different biological profiles, which can be optimized for enantioselective protein binding .

属性

IUPAC Name |

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-9-6-11(18-22-9)14(20)19-5-2-10(8-19)21-13-12(7-15)16-3-4-17-13/h3-4,6,10H,2,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLAOURFWHWXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2781583.png)

![1-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime](/img/structure/B2781584.png)

![5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2781585.png)

![N-[[4-[(1R,6R)-7-Azabicyclo[4.2.0]octane-7-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2781586.png)

![3-(2-morpholino-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2781589.png)

![N,N-Dimethyl-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2781590.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2781597.png)